PD 184161

Vue d'ensemble

Description

PD184161 est un composé novateur connu pour son rôle d'inhibiteur de la kinase de la kinase de la protéine kinase activée par le mitogène (MEK). Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement de divers cancers et affections neurologiques. PD184161 fonctionne en inhibant la voie de signalisation MEK-ERK, qui est cruciale pour la prolifération, la différenciation et la survie cellulaires .

Méthodes De Préparation

PD184161 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement les étapes suivantes :

Formation de la structure de base : La structure de base de PD184161 est synthétisée en utilisant une combinaison de réactifs organiques dans des conditions contrôlées.

Modifications des groupes fonctionnels : Divers groupes fonctionnels sont introduits dans la structure de base pour améliorer son activité biologique et sa stabilité.

Purification et caractérisation : Le produit final est purifié en utilisant des techniques telles que la chromatographie et caractérisé à l'aide de méthodes spectroscopiques pour confirmer sa structure et sa pureté

Les méthodes de production industrielle de PD184161 impliquent la mise à l'échelle du processus de synthèse en laboratoire tout en assurant la cohérence et la qualité. Cela comprend l'optimisation des conditions de réaction, l'utilisation de réactifs de haute pureté et la mise en œuvre de mesures strictes de contrôle qualité.

Analyse Des Réactions Chimiques

PD184161 subit plusieurs types de réactions chimiques, notamment :

Oxydation : PD184161 peut subir des réactions d'oxydation en présence d'agents oxydants, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir PD184161 en formes réduites, qui peuvent avoir des activités biologiques différentes.

Substitution : Les réactions de substitution impliquent le remplacement de groupes fonctionnels spécifiques dans PD184161 par d'autres groupes, ce qui peut modifier ses propriétés

Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

PD184161 a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : PD184161 a été étudié de manière approfondie pour son potentiel à inhiber la croissance de diverses cellules cancéreuses, notamment le carcinome hépatocellulaire et le carcinome de la vésicule biliaire. .

Études neurologiques : PD184161 a été étudié pour ses effets neuroprotecteurs, en particulier dans les modèles d'accident vasculaire cérébral ischémique.

Recherche sur la signalisation cellulaire : PD184161 est utilisé comme un outil pour étudier la voie de signalisation MEK-ERK, qui joue un rôle essentiel dans la prolifération, la différenciation et la survie cellulaires.

Mécanisme d'action

PD184161 exerce ses effets en inhibant l'activité de la kinase de la kinase de la protéine kinase activée par le mitogène (MEK), qui est un élément clé de la voie de signalisation MEK-ERK. Cette voie est impliquée dans la transmission de signaux des récepteurs de surface cellulaire au noyau, conduisant à des changements dans l'expression génique et les réponses cellulaires. En inhibant MEK, PD184161 perturbe cette cascade de signalisation, ce qui entraîne une réduction de la prolifération cellulaire, une induction de l'apoptose et une inhibition de la croissance tumorale .

Applications De Recherche Scientifique

PD184161 is a MEK1/2 inhibitor that has demonstrated antitumor effects in hepatocellular carcinoma (HCC) both in vitro and in vivo . It functions by suppressing MEK activity, which is part of the Raf/MEK/ERK pathway involved in regulating cell differentiation, growth, and proliferation . Modulation of this pathway is a useful approach for treating proliferative disorders such as cancer .

Scientific Research Applications

In vitro studies showed that PD184161 inhibits MEK activity in a time- and concentration-dependent manner more effectively than PD098059 or U0126 . It also inhibits cell proliferation and induces apoptosis at concentrations greater than or equal to 1.0 µM in a time- and concentration-dependent manner .

In vivo studies using animal models showed that tumor xenograft phosphorylated-ERK (P-ERK) levels were significantly reduced 3 to 12 hours after an oral dose of PD184161 . However, P-ERK levels were refractory to this signaling effect following long-term treatment . PD184161 significantly suppressed tumor engraftment and initial growth, but established tumors were not significantly affected .

Effects of PD184161 on HCC Cellular Proliferation

PD184161 has been shown to reduce HCC growth in a time- and concentration-dependent manner . Four human HCC cell lines (Hep3B, HepG2, PLC, and SKHep) treated with varying concentrations of PD184161 (1.0–20 µM) for 24, 48, or 72 hours exhibited reduced proliferation . HepG2 cells were the most sensitive to the antiproliferative treatment, with effects observed at all concentrations of PD184161 and at all time points . Hep3B, PLC, and SKHep cells exhibited significant growth reduction at higher concentrations .

Apoptosis Induction

PD184161 induces apoptosis in HCC cell lines . All cell lines showed increases in apoptosis as a result of PD184161 treatment . HepG2 cells were the most sensitive to PD184161, with a >1000% increase in relative apoptosis at low-dose PD184161 (1 µM) . Hep3B cells were more sensitive to higher-dose PD184161 (10–20 µM) than HepG2 cells, increasing their apoptosis to >2400% . SKHep and PLC cells may have less apoptosis at low concentrations of PD184161 and less increases (100–500%) at higher doses (5–20 µM) .

In vivo Human Tumor Xenograft Model

In an in vivo human tumor xenograft model, treatment with PD184161 resulted in a significant delay in tumor formation (9 days) relative to the controls . Early tumor growth was also significantly decreased in treated animals, and the time required for tumors to reach 50 mg in size was 38 vs 29 days in the control group .

Data Table

Clinical Trials

Mécanisme D'action

PD184161 exerts its effects by inhibiting the activity of mitogen-activated protein kinase kinase (MEK), which is a key component of the MEK-ERK signaling pathway. This pathway is involved in transmitting signals from cell surface receptors to the nucleus, leading to changes in gene expression and cellular responses. By inhibiting MEK, PD184161 disrupts this signaling cascade, resulting in reduced cell proliferation, induction of apoptosis, and inhibition of tumor growth .

Comparaison Avec Des Composés Similaires

PD184161 est unique parmi les inhibiteurs de MEK en raison de sa grande puissance et de sa sélectivité. Il est structurellement lié à d'autres inhibiteurs de MEK tels que CI-1040, PD098059 et U0126, mais il présente une plus grande efficacité pour inhiber l'activité de MEK et réduire la croissance tumorale . Des composés similaires comprennent :

CI-1040 : Un autre inhibiteur de MEK avec des mécanismes d'action similaires, mais une puissance inférieure à celle de PD184161.

PD098059 : Un inhibiteur de MEK qui est moins efficace que PD184161 pour inhiber l'activité de MEK.

U0126 : Un inhibiteur de MEK largement utilisé avec un éventail plus large d'activités biologiques, mais une sélectivité inférieure à celle de PD184161

PD184161 se démarque par sa capacité à inhiber l'activité de MEK de manière dépendante du temps et de la concentration, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles.

Activité Biologique

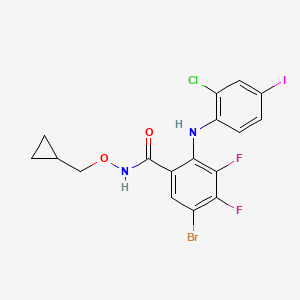

PD 184161, chemically known as 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically targeting MEK1 and MEK2. This compound has been extensively studied for its biological activity, particularly in the context of cancer therapy and cellular signaling.

This compound inhibits the MEK-ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival. By blocking MEK activity, this compound leads to:

- Inhibition of ERK phosphorylation : This results in reduced activation of downstream signaling pathways that promote cell growth and survival.

- Induction of apoptosis : The compound has been shown to trigger programmed cell death in various cancer cell lines.

Efficacy in Cancer Models

Research indicates that this compound exhibits significant antitumor effects across multiple cancer types. Below are key findings from various studies:

In Vitro Studies

- Cell Proliferation : this compound demonstrated a concentration-dependent inhibition of cell proliferation in human hepatocellular carcinoma (HCC) cell lines. For instance, HepG2 cells showed over a 1000% increase in apoptosis at low doses (1 µM) after 48 hours of treatment .

- Apoptosis Induction : All tested cell lines (Hep3B, HepG2, PLC, SKHep) exhibited increased apoptosis following treatment with this compound. The sensitivity varied among cell lines, with HepG2 being the most responsive .

| Cell Line | IC50 (µM) | Apoptosis Increase (%) |

|---|---|---|

| HepG2 | <1 | >1000 |

| Hep3B | 10-20 | >2400 |

| PLC | >20 | <500 |

| SKHep | >20 | <500 |

In Vivo Studies

In animal models using human tumor xenografts, this compound effectively reduced phosphorylated ERK levels within hours of administration. However, long-term dosing led to resistance in established tumors. The compound significantly suppressed tumor engraftment and initial growth but had limited effects on established tumors .

Case Studies and Clinical Findings

While this compound has shown promise in preclinical studies, its clinical applications are still under investigation. A phase 1–2 clinical study indicated partial responses in patients with advanced melanoma treated with other MEK inhibitors, suggesting potential efficacy for this compound in similar contexts .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

- Target : MEK1/2 within the MAPK pathway.

- Primary Effects :

- Inhibition of cell proliferation.

- Induction of apoptosis.

- Concentration Range for Efficacy : Effective at concentrations as low as 1 µM for inducing apoptosis.

- Resistance Issues : Long-term use may lead to resistance in established tumors.

Propriétés

IUPAC Name |

5-bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClF2IN2O2/c18-11-6-10(17(25)24-26-7-8-1-2-8)16(15(21)14(11)20)23-13-4-3-9(22)5-12(13)19/h3-6,8,23H,1-2,7H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJNZMSLGVUSPCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CONC(=O)C2=CC(=C(C(=C2NC3=C(C=C(C=C3)I)Cl)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClF2IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433041 | |

| Record name | 5-Bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212631-67-9 | |

| Record name | 5-Bromo-2-[(2-chloro-4-iodophenyl)amino]-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212631-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluoro-5-bromobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-184161 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.